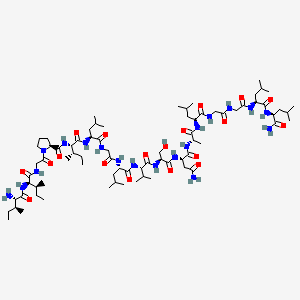
V3Tsq43P49
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “V3Tsq43P49” is known as Sameridine Hydrochloride. It is a chemical compound with both local anesthetic and opioid properties. Sameridine Hydrochloride acts as a partial micro-opioid receptor agonist and has been studied for its potential use in providing anesthesia for surgery and extended postoperative analgesia .
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of Sameridine Hydrochloride typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Sameridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Sameridine Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions of local anesthetics and opioid receptors.
Biology: Research on its effects on cellular and molecular pathways provides insights into pain management and anesthesia.
Medicine: Clinical trials have explored its potential as an anesthetic and analgesic agent for surgical procedures.
Industry: The compound is used in the development of new anesthetic formulations and pain management therapies.
Wirkmechanismus
Sameridine Hydrochloride exerts its effects by acting as a partial agonist at the micro-opioid receptors. This interaction leads to the modulation of pain signals and provides analgesic effects. The compound also has local anesthetic properties, which contribute to its ability to provide anesthesia. The molecular targets and pathways involved include the inhibition of sodium channels and the activation of opioid receptors, leading to reduced neuronal excitability and pain perception .
Vergleich Mit ähnlichen Verbindungen
Lidocaine: A local anesthetic without opioid properties.
Morphine: An opioid analgesic without local anesthetic properties.
Bupivacaine: A local anesthetic with a longer duration of action but no opioid activity.
Sameridine Hydrochloride’s combination of local anesthetic and opioid properties makes it a valuable compound for research and potential clinical applications.
Eigenschaften
CAS-Nummer |
136483-84-6 |
|---|---|
Molekularformel |
C21H35ClN2O |
Molekulargewicht |
367.0 g/mol |
IUPAC-Name |
N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H34N2O.ClH/c1-4-6-7-11-16-23-17-14-21(15-18-23,20(24)22(3)5-2)19-12-9-8-10-13-19;/h8-10,12-13H,4-7,11,14-18H2,1-3H3;1H |
InChI-Schlüssel |
VFXXNIHMKMOIQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)N(C)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12370125.png)



![(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide](/img/structure/B12370147.png)
![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B12370160.png)
![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)

![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)



![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)
